5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
“5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound. However, there is limited information available about this specific compound. It seems to be a part of a collection of rare and unique chemicals provided by Sigma-Aldrich1. The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol”. However, a related compound “n-(5-((2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-Substituted-amide” has been synthesized and its fungicidal activities have been studied2.Molecular Structure Analysis
The molecular structure of “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” is not explicitly available. However, a related compound “5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(4-METHOXYPHENYL)-2-(1-PIPERIDINYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE” has a linear formula of C22H24Cl2N4O2S and a molecular weight of 479.4321.Chemical Reactions Analysis
Specific chemical reactions involving “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” are not available. However, the compound “2,4-Dichlorophenoxyacetic acid” is known to be a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth3.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” are not explicitly available. However, a related compound “5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(4-METHOXYPHENYL)-2-(1-PIPERIDINYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE” has a linear formula of C22H24Cl2N4O2S and a molecular weight of 479.4321.Scientific Research Applications
Synthesis and Biological Activities
- Anti-Inflammatory and Molluscicidal Agents : Compounds with 1,2,4-triazoles and (2,4-dichlorophenoxy) moieties, including 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol, exhibit potent anti-inflammatory and molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010).
- Antimicrobial Activities : These compounds have shown effectiveness against various microorganisms, indicating potential as antimicrobial agents (Bektaş et al., 2007).
Chemical Synthesis and Structural Analysis
- Synthesis Processes : Innovative synthesis methods have been developed for compounds like 5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol, contributing to advancements in chemical synthesis techniques (Xue et al., 2008).
- Crystal Structure Elucidation : Detailed analysis of crystal structures of these compounds aids in understanding their molecular configuration and potential interactions (Xu et al., 2005).
Applications in Corrosion Inhibition
- Corrosion Inhibition : Certain derivatives of 1,2,4-triazole have been identified as effective corrosion inhibitors, demonstrating their utility in industrial applications (Yadav et al., 2013).
Antioxidant and Analgesic Properties
- Antioxidant Activity : Some derivatives have shown significant antioxidant properties, suggesting their potential use in oxidative stress-related conditions (Karrouchi et al., 2016).
- Analgesic Effects : These compounds have also been explored for their analgesic effects, broadening their potential therapeutic applications (Karrouchi et al., 2016).
Safety And Hazards
The safety and hazards associated with “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” are not explicitly available. However, a related compound “5-Chloro-2-(2,4-dichlorophenoxy)phenol” is known to cause skin irritation, serious eye damage, and may cause respiratory irritation4.
Future Directions
The future directions for “5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol” are not explicitly available. However, a related compound “2,4-Dichlorophenoxyacetic acid” is widely used as a herbicide and its presence in water resources and biosolid-amended soils used in farming raises concerns about human and environmental health5.
properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3OS/c10-5-1-2-7(6(11)3-5)15-4-8-12-9(16)14-13-8/h1-3H,4H2,(H2,12,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUKXIGPQQNPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=NC(=S)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353632 | |
Record name | NSC634489 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,4-Dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
130087-63-7 | |
Record name | NSC634489 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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